Demethylvestitol
Demethylvestitol
Demethylvestitol, also known as arduan or pipecurium bromide, belongs to the class of organic compounds known as isoflavanols. These are polycyclic compounds containing a hydroxylated isoflavan skeleton. Thus, demethylvestitol is considered to be a flavonoid lipid molecule. Demethylvestitol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, demethylvestitol is primarily located in the cytoplasm. Outside of the human body, demethylvestitol can be found in a number of food items such as yellow wax bean, scarlet bean, pulses, and common bean. This makes demethylvestitol a potential biomarker for the consumption of these food products.
Brand Name:
Vulcanchem
CAS No.:
65332-45-8
VCID:
VC0129825
InChI:
InChI=1S/C15H14O4/c16-11-3-4-13(14(18)6-11)10-5-9-1-2-12(17)7-15(9)19-8-10/h1-4,6-7,10,16-18H,5,8H2
SMILES:
C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O
Molecular Formula:
C15H14O4
Molecular Weight:
258.27 g/mol
Demethylvestitol
CAS No.: 65332-45-8
Reference Standards
VCID: VC0129825
Molecular Formula: C15H14O4
Molecular Weight: 258.27 g/mol
CAS No. | 65332-45-8 |
---|---|
Product Name | Demethylvestitol |
Molecular Formula | C15H14O4 |
Molecular Weight | 258.27 g/mol |
IUPAC Name | 4-(7-hydroxy-3,4-dihydro-2H-chromen-3-yl)benzene-1,3-diol |
Standard InChI | InChI=1S/C15H14O4/c16-11-3-4-13(14(18)6-11)10-5-9-1-2-12(17)7-15(9)19-8-10/h1-4,6-7,10,16-18H,5,8H2 |
Standard InChIKey | CJZBXHPHEBCWLV-UHFFFAOYSA-N |
SMILES | C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O |
Canonical SMILES | C1C(COC2=C1C=CC(=C2)O)C3=C(C=C(C=C3)O)O |
Appearance | Powder |
Description | Demethylvestitol, also known as arduan or pipecurium bromide, belongs to the class of organic compounds known as isoflavanols. These are polycyclic compounds containing a hydroxylated isoflavan skeleton. Thus, demethylvestitol is considered to be a flavonoid lipid molecule. Demethylvestitol is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, demethylvestitol is primarily located in the cytoplasm. Outside of the human body, demethylvestitol can be found in a number of food items such as yellow wax bean, scarlet bean, pulses, and common bean. This makes demethylvestitol a potential biomarker for the consumption of these food products. |
PubChem Compound | 585939 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume